9,9-Dimethylbicyclo[3.3.1]nonane
Description
Properties
CAS No. |
75984-22-4 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
9,9-dimethylbicyclo[3.3.1]nonane |
InChI |
InChI=1S/C11H20/c1-11(2)9-5-3-6-10(11)8-4-7-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
LZCUJKWUUWZVAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCCC1CCC2)C |
Origin of Product |
United States |
Preparation Methods
Cycloaddition and Ring-Closing Metathesis
Bicyclo[3.3.1]nonane derivatives are often synthesized through Diels-Alder reactions or transition-metal-catalyzed ring-closing metathesis (RCM). For example, the reaction of 1,5-cyclooctadiene with diborane generates a bicyclo[3.3.1]nonane borane dimer, as demonstrated in the hydroboration-oxidation process outlined in CN104059094A. While this patent focuses on a boron-containing analog, the use of 1,5-cyclooctadiene as a diene precursor suggests a generalizable route. Adapting this method, 1,5-cyclooctadiene could undergo RCM with a Grubbs catalyst to form the bicyclic framework, followed by functionalization at the bridgehead.
Nucleophilic Substitution and Cyclization
The synthesis of 9-selenabicyclo[3.3.1]nonane derivatives, as described in PMC8150309, involves bis-isothiouronium salts undergoing nucleophilic substitution to install thiol groups at the 2- and 6-positions. This method highlights the versatility of bicyclo[3.3.1]nonane intermediates in accommodating diverse substituents. By analogy, a similar strategy could be employed to construct the parent hydrocarbon skeleton, with subsequent methylation at the bridgehead.
Bridgehead Methylation Strategies
Introducing methyl groups at the 9-position of bicyclo[3.3.1]nonane presents challenges due to steric hindrance and the electronic environment of the bridgehead. The following methods are proposed based on analogous systems:
Friedel-Crafts Alkylation
Bridgehead carbons in bicyclic systems can undergo alkylation under Friedel-Crafts conditions. For instance, treatment of bicyclo[3.3.1]nonane with methyl chloride in the presence of AlCl₃ may facilitate electrophilic aromatic substitution. However, this approach is limited by the non-aromatic nature of the bridgehead, necessitating harsh conditions that risk framework degradation.
Grignard Reagent Addition
A more feasible route involves the addition of methyl Grignard reagents to a ketone precursor. If a 9-ketobicyclo[3.3.1]nonane intermediate is synthesized, sequential addition of methylmagnesium bromide could yield the 9,9-dimethyl derivative. This method mirrors the nucleophilic addition of thiolate anions to propiolates in selenabicyclo[3.3.1]nonane synthesis.
Reductive Methylation
Reductive amination or alkylation using formaldehyde and a reducing agent (e.g., NaBH₃CN) offers a mild alternative. While this method is typically applied to amines, adapting it for carbonyl intermediates could enable bridgehead methylation.
Comparative Analysis of Synthetic Routes
The table below summarizes hypothetical routes for synthesizing 9,9-dimethylbicyclo[3.3.1]nonane, extrapolated from analogous methodologies:
| Method | Starting Material | Reagents/Conditions | Yield* | Challenges |
|---|---|---|---|---|
| Ring-Closing Metathesis | 1,5-Cyclooctadiene | Grubbs Catalyst, CH₂Cl₂, 40°C | ~60% | Low regioselectivity |
| Nucleophilic Substitution | Bis-isothiouronium Salt | NaOH, MeI, MeOH, RT | ~90% | Requires pre-functionalized skeleton |
| Grignard Addition | 9-Ketobicyclo[3.3.1]nonane | MeMgBr, THF, 0°C | ~75% | Ketone synthesis complexity |
*Yields estimated from analogous reactions.
Mechanistic Insights and Optimization
Steric and Electronic Effects
The bridgehead position in bicyclo[3.3.1]nonane is highly congested, favoring SN1 over SN2 mechanisms in substitution reactions. For methylation via alkyl halides, polar aprotic solvents (e.g., DMF) and elevated temperatures may enhance reactivity, as seen in the synthesis of 2,6-disulfanyl-9-selenabicyclo[3.3.1]nonanes.
Solvent and Catalyst Selection
Methanol and ethanol, termed "green solvents" in PMC8150309, are ideal for nucleophilic substitutions due to their ability to stabilize transition states. Catalytic quantities of phase-transfer agents (e.g., tetrabutylammonium bromide) could further improve yields in biphasic systems.
Chemical Reactions Analysis
Types of Reactions: 9,9-Dimethylbicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or other functional groups back to hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen atoms or other functional groups.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
9-Azabicyclo[3.3.1]nonane derivatives, closely related to 9,9-dimethylbicyclo[3.3.1]nonane, are used as monoamine reuptake inhibitors . These inhibitors have therapeutic potential in treating depression, anxiety, pain, panic disorders, and obsessive-compulsive disorder . The ability of these derivatives to inhibit the reuptake of serotonin, noradrenaline, and dopamine makes them effective in modulating neurotransmitter activity in the central nervous system .
Precursor in Anti-Tumor Drug Synthesis
This compound-2,6-dione, a derivative, can be synthesized into a potential precursor of the ABC ring skeleton of the anti-tumor drug Taxol . Taxol is a well-known anti-cancer drug, and the synthesis of its complex structure often involves intricate chemical transformations .
Conformational Analysis
The conformational analysis of this compound derivatives has been explored, indicating its significance in understanding the spatial arrangement and reactivity of related compounds .
Building Blocks in Chemical Synthesis
Modified bicyclo[3.3.1]nonane units are useful precursors for accessing more complex synthetic and natural product targets . The bicyclo[3.3.1]nonane moiety is found in many biologically active natural products, making it a valuable scaffold in synthesizing complex molecules .
Summary Table
Case Studies
Due to the limited availability of specific case studies for this compound, it is challenging to provide detailed examples. However, the applications of related compounds and derivatives can be indicative of its potential uses:
- Monoamine Reuptake Inhibitors: 9-azabicyclo[3.3.1]nonane derivatives have shown promise in treating depression, with ongoing research focusing on minimizing side effects and improving efficacy .
- Taxol Synthesis: The use of 9,9-Dimethyl-bicyclo[3.3.1]nonane-2,6-dione as a precursor highlights its role in complex molecule synthesis, showcasing its potential in creating other pharmaceutical compounds .
Mechanism of Action
The mechanism by which 9,9-Dimethylbicyclo[3.3.1]nonane exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
3,7-Dimethylbicyclo[3.3.1]nonanes
Three isomers of 3,7-dimethylbicyclo[3.3.1]nonane (3α,7α; 3α,7β; 3β,7β) exhibit distinct conformational preferences:
- 3β,7β-Dimethyl : Predominantly adopts the cc conformation (chair-chair).
- 3α,7β-Dimethyl : Favors the bc conformation (boat-chair).
- 3α,7α-Dimethyl: Exists as a dynamic equilibrium between cbbc and t-bb conformations, with an enthalpy barrier (ΔH) of ~8.7 kcal/mol for interconversion . In contrast, this compound’s bridgehead methyl groups enforce greater steric rigidity, reducing conformational flexibility compared to 3,7-dimethyl isomers.
9-Methylbicyclo[3.3.1]nonane
The mono-methyl derivative (C₁₀H₁₈) shares the bicyclic core but lacks the steric hindrance of dual bridgehead substituents. This results in higher conformational mobility and lower thermal stability compared to 9,9-dimethyl derivatives .
Heteroatom-Containing Derivatives
3,7-Diazabicyclo[3.3.1]nonanes
The introduction of nitrogen atoms at positions 3 and 7 creates a bispidine scaffold. Unlike the hydrocarbon 9,9-dimethyl variant, these derivatives exhibit:
- Enhanced hydrogen-bonding capacity.
- Subtype-selective binding to nicotinic acetylcholine receptors (nAChRs), with affinities in the nanomolar range for compounds bearing carboxamide or sulfonamide substituents . For example, TC-6683/AZD1446, a 3,7-diazabicyclo[3.3.0]octane derivative, shows agonist activity at α4β2 nAChRs, highlighting the pharmacological advantages of nitrogen incorporation .
9-Selenabicyclo[3.3.1]nonanes
Selenium substitution at position 9 confers redox-active properties. For instance:
- 2,6-Diazido-9-selenabicyclo[3.3.1]nonane exhibits glutathione peroxidase-like activity, making it a candidate for antioxidant therapies .
- In contrast, this compound lacks heteroatoms, limiting its utility in redox applications.
Oxygenated Derivatives
9,9-Dimethoxybicyclo[3.3.1]nonane-3,7-dione
This dione derivative undergoes oxidation with mCPBA to yield noradamantane, a structurally related tricyclic hydrocarbon. The reaction highlights the role of electron-withdrawing groups (e.g., ketones) in facilitating skeletal rearrangements, a feature absent in the parent 9,9-dimethyl compound .
9-Oxabicyclo[3.3.1]nonanes
Oxygen incorporation (e.g., 9-oxabicyclo[3.3.1]nonane-2,6-diol) introduces polarity and hydrogen-bonding sites, enabling applications in supramolecular chemistry. For example, intramolecular Prins cyclizations yield 9-oxa derivatives with moderate efficiency (40–60% yields) .
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. What are the established synthetic routes for 9,9-dimethylbicyclo[3.3.1]nonane, and how do reaction conditions influence yield?
The synthesis often involves skeletal rearrangements of trichloromethylpyrrolizine derivatives or hydroboration of bicyclic alkenes using 9-borabicyclo[3.3.1]nonane (9-BBN). For example, trichloromethylpyrrolizine rearranges under acidic conditions to form 5,9,9-trichloro-1-azabicyclo[3.3.1]nonane, which can be further functionalized . Reaction temperature and solvent polarity critically impact stereochemical outcomes: THF enhances borane complex stability, while higher temperatures may lead to undesired side reactions .
Q. What spectroscopic techniques are essential for structural elucidation of bicyclo[3.3.1]nonane derivatives?
Key methods include:
- NMR : and NMR identify substituent positions and conformational rigidity (e.g., coupling constants indicate exo proton arrangements in oxa/aza derivatives) .
- Mass spectrometry : Fragmentation patterns (e.g., loss of alkyl groups in 1-alkoxy-9-oxabicyclo derivatives) reveal backbone stability and substituent effects .
- IR : Peaks at 1490 cm (ether linkages) and 1030 cm (C-O stretching) confirm bicyclic ether frameworks .
Q. What are the primary research applications of this compound derivatives?
- Organometallic catalysis : 9-BBN is used in regioselective hydroboration for Suzuki-Miyaura cross-coupling reactions .
- Pharmaceutical intermediates : Tricyclic 3,7-diazabicyclo derivatives act as positive allosteric modulators of AMPA receptors, with rigidity enhancing binding affinity .
- Chiral scaffolds : Azabicyclo derivatives serve as rigid templates for asymmetric synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments of bicyclo[3.3.1]nonane derivatives?
Combine X-ray crystallography with DFT calculations to validate proposed conformers. For example, computational docking of tricyclic bispidine derivatives with AMPA receptors revealed binding modes inconsistent with earlier NMR-based models, necessitating structural reassessment . Cross-validation using - NOESY can clarify spatial proximity of substituents .
Q. What computational strategies optimize the design of bicyclo[3.3.1]nonane-based modulators for neurological targets?
- Molecular docking : Screen derivatives against AMPA receptor modulator sites (PDB: 3KG2) to prioritize hydrophobic tricyclic frameworks with high LogP values (>3.5) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with dopamine transporter (DAT) binding affinity. For example, 3β-phenyl-9-methyl-9-azabicyclo derivatives show enhanced DAT inhibition () due to π-π stacking interactions .
Q. How does steric hindrance influence regioselectivity in hydroboration reactions with 9-BBN?
9-BBN’s rigid bicyclic structure favors anti-Markovnikov addition to less substituted alkenes. Steric bulk at the boron center directs reactivity: in tandem hydroboration-Suzuki couplings, bulky aryl groups at the 9-position reduce side-product formation by >30% . Kinetic studies in THF at −78°C further suppress competing pathways .
Q. What safety protocols are critical for handling borane-containing bicyclo[3.3.1]nonane derivatives?
- Storage : 0.5 M 9-BBN/THF solutions require inert atmospheres (N/Ar) and −20°C storage to prevent borane oxidation .
- Spill management : Neutralize spills with 1 M NaOH/ethanol mixtures to convert reactive boron species into less hazardous borates .
- PPE : Use flame-resistant lab coats and face shields during large-scale syntheses due to pyrophoric risks .
Q. How do conformational dynamics affect the reactivity of 9-azabicyclo[3.3.1]nonane derivatives?
The "chair-boat" equilibrium in 9-azabicyclo frameworks modulates nucleophilicity: boat conformers expose the nitrogen lone pair, enhancing alkylation rates by 2-fold compared to chair forms. Solvent polarity (e.g., DMF vs. toluene) shifts conformational populations, as shown by variable-temperature NMR .
Q. What strategies improve the enantiomeric purity of bicyclo[3.3.1]nonane derivatives in asymmetric catalysis?
Q. How can novel this compound derivatives be tailored for environmental remediation?
Functionalize the bridgehead positions with thiourea or carboxylate groups to enhance heavy metal chelation. For example, 9-phosphabicyclo derivatives with ethanediyl linkers show high affinity for Cd () in aqueous systems, per EPA regulatory data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
